molecular formula C24H23N3O4 B3012852 1-(3,5-dimethoxybenzyl)-3-phenethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 921824-11-5

1-(3,5-dimethoxybenzyl)-3-phenethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B3012852
CAS No.: 921824-11-5
M. Wt: 417.465
InChI Key: GKNWXFIZXAUDFN-UHFFFAOYSA-N
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Description

1-(3,5-dimethoxybenzyl)-3-phenethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound with potential applications in various scientific fields. This compound features a pyrido[3,2-d]pyrimidine core, which is a fused bicyclic structure, and is substituted with a 3,5-dimethoxybenzyl group and a phenethyl group. The presence of these substituents can significantly influence the compound’s chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-dimethoxybenzyl)-3-phenethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common approach is the condensation of a pyrido[3,2-d]pyrimidine derivative with 3,5-dimethoxybenzyl chloride and phenethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and alternative solvents may be explored to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-dimethoxybenzyl)-3-phenethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenethyl positions, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, bases like potassium carbonate or sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, anti-cancer, or antimicrobial activities.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    1-(3,5-dimethoxybenzyl)-3-phenethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione: shares structural similarities with other pyrido[3,2-d]pyrimidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 3,5-dimethoxybenzyl group and the phenethyl group may confer unique properties compared to other pyrido[3,2-d]pyrimidine derivatives.

Properties

IUPAC Name

1-[(3,5-dimethoxyphenyl)methyl]-3-(2-phenylethyl)pyrido[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O4/c1-30-19-13-18(14-20(15-19)31-2)16-27-21-9-6-11-25-22(21)23(28)26(24(27)29)12-10-17-7-4-3-5-8-17/h3-9,11,13-15H,10,12,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKNWXFIZXAUDFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CN2C3=C(C(=O)N(C2=O)CCC4=CC=CC=C4)N=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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